N-ethyl-2-[4-(ethylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine
Overview
Description
N-ethyl-2-[4-(ethylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine is a useful research compound. Its molecular formula is C13H23N5O2S and its molecular weight is 313.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.15724617 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiproliferative Activity in Cancer Research
A significant application of N-ethyl-2-[4-(ethylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine derivatives is in cancer research. For instance, studies have synthesized derivatives like 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, which demonstrated antiproliferative effects against various human cancer cell lines. These compounds have shown promise as potential anticancer agents, warranting further research in this area (Mallesha et al., 2012).
Chemical and Physical Property Analysis
The chemical and physical properties of compounds similar to this compound have been extensively studied. For example, research on the density and viscosity of aqueous mixtures of related compounds, such as N-methyldiethanolamine and piperazine, provides valuable insights into their behavior in various solutions, which is crucial for industrial and pharmaceutical applications (Foo et al., 2015).
Novel Synthesis Methods
Innovative synthesis methods for compounds structurally related to this compound have been developed, offering new pathways for creating derivatives with potential therapeutic applications. For example, the parallel solution-phase synthesis of 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines provides a template for creating similar compounds in a scalable and efficient manner (Radi et al., 2005).
Antibacterial Properties
Some derivatives of this compound exhibit antibacterial properties. Research into pyrido(2,3-d)pyrimidine antibacterial agents, including derivatives of this compound, shows potential in developing new treatments for bacterial infections, especially against gram-negative bacteria (Matsumoto & Minami, 1975).
Potential in CO2 Capture Technology
Studies have explored the use of compounds structurally related to this compound in carbon dioxide capture technologies. For example, the degradation resistance and properties of aqueous piperazine solutions provide insights into their potential application in CO2 capture processes, enhancing the efficiency and sustainability of these systems (Freeman et al., 2010).
Properties
IUPAC Name |
N-ethyl-2-(4-ethylsulfonylpiperazin-1-yl)-6-methylpyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2S/c1-4-14-12-10-11(3)15-13(16-12)17-6-8-18(9-7-17)21(19,20)5-2/h10H,4-9H2,1-3H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQWXHOSFAZXIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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